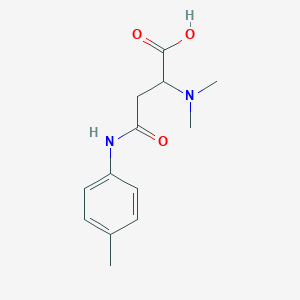![molecular formula C25H33N5O2S2 B4128286 N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B4128286.png)
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
概要
説明
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an adamantyl group, a pyrimidinyl group, and a benzenesulfonamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1-(1-adamantyl)butylamine, which is then reacted with carbonothioyl chloride to form the corresponding thiourea derivative. This intermediate is subsequently coupled with 2-pyrimidinylbenzenesulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
化学反応の分析
Types of Reactions
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[331
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides or pyrimidines.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide: shares structural similarities with other sulfonamide and pyrimidine derivatives.
Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
Pyrimidines: Pyrimidine derivatives are important in the field of medicinal chemistry, with applications ranging from antiviral to anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the adamantyl group, in particular, may enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.
特性
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S2/c1-2-4-22(25-14-17-11-18(15-25)13-19(12-17)16-25)29-24(33)28-20-5-7-21(8-6-20)34(31,32)30-23-26-9-3-10-27-23/h3,5-10,17-19,22H,2,4,11-16H2,1H3,(H,26,27,30)(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSDNCGRMNZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(2,3-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4128210.png)
![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)
![1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-nitrophenyl)urea](/img/structure/B4128220.png)
![N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine](/img/structure/B4128224.png)
![diethyl 2-[({[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]terephthalate](/img/structure/B4128247.png)
![dimethyl 3-methyl-5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4128263.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide](/img/structure/B4128278.png)
![4-[({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4128279.png)
![2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B4128287.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B4128297.png)
![1-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B4128306.png)

